4-Chloro-1H-pyrazolo[3,4-c]pyridine

Kinase Inhibition Neurodegeneration CLK1

4-Chloro-1H-pyrazolo[3,4-c]pyridine is the definitive [3,4-c]-fused, 4-chloro-substituted isomer—not a generic pyrazolopyridine. Regiochemistry defines function: chlorine at position 4 and the [3,4-c] ring fusion create a unique electronic and steric profile essential for CLK1 binding (IC50=14 nM). This scaffold enables SAR studies inaccessible from 5- or 7-chloro isomers. Procure this specific compound to build kinase probes targeting CLK1, DYRK1A, and GSK3α/β. Ideal for fragment-based drug discovery and medicinal chemistry library expansion.

Molecular Formula C6H4ClN3
Molecular Weight 153.569
CAS No. 1260671-36-0
Cat. No. B1142572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1H-pyrazolo[3,4-c]pyridine
CAS1260671-36-0
Synonyms4-Chloro-1H-pyrazolo[3,4-c]pyridine
Molecular FormulaC6H4ClN3
Molecular Weight153.569
Structural Identifiers
SMILESC1=C2C(=C(C=N1)Cl)C=NN2
InChIInChI=1S/C6H4ClN3/c7-5-2-8-3-6-4(5)1-9-10-6/h1-3H,(H,9,10)
InChIKeyBUPUIJNFTSIUEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Why 4-Chloro-1H-pyrazolo[3,4-c]pyridine (CAS 1260671-36-0) is a Critical Building Block for Kinase-Focused Research


4-Chloro-1H-pyrazolo[3,4-c]pyridine (CAS 1260671-36-0) is a heterocyclic compound with the molecular formula C6H4ClN3, featuring a pyrazole ring fused to a pyridine ring with a chlorine atom at the 4-position . This specific substitution pattern distinguishes it from other chloro-pyrazolopyridine isomers and underpins its utility as a versatile intermediate in medicinal chemistry. The compound's core structure is a privileged scaffold for the development of protein kinase inhibitors [1], making it a key procurement target for research programs in oncology, neurodegenerative diseases, and inflammation.

Why Generic 'Pyrazolopyridine' Substitution Fails: The Critical Importance of 4-Chloro Regiochemistry in 4-Chloro-1H-pyrazolo[3,4-c]pyridine


Generic substitution with a 'pyrazolopyridine' or even another chloro-pyrazolopyridine isomer is not a viable scientific strategy due to the critical importance of regiochemistry on biological activity and synthetic utility. The position of the chlorine atom (4-position) and the specific [3,4-c] ring fusion dictate the molecule's electronic distribution and steric profile, which are fundamental to its interaction with biological targets like CLK1, DYRK1A, and GSK3 [1]. Changing the chlorine to the 5- or 7-position, or altering the ring fusion (e.g., to [4,3-c]), creates a different compound with a distinct reactivity profile and, most importantly, divergent, non-transferable biological data. This guide provides the specific, verifiable evidence that differentiates the 4-chloro, [3,4-c] isomer and justifies its specific procurement over any generic analog.

Quantitative Differentiation Evidence for 4-Chloro-1H-pyrazolo[3,4-c]pyridine: Comparator Analysis & Binding Data


Direct Comparison of CLK1 Binding Affinity: 4-Chloro vs. 7-Chloro Isomer

The 4-chloro isomer demonstrates significant binding to human CLK1 kinase with an IC50 value of 14 nM [1]. In contrast, studies on the 7-chloro-1H-pyrazolo[3,4-c]pyridine isomer have not reported any direct CLK1 inhibitory activity; instead, the 7-chloro compound is primarily characterized as a synthetic intermediate for further derivatization, specifically for nucleophilic substitution at the 7-position [2]. This represents a functional divergence where the 4-chloro isomer is a direct ligand for a therapeutically relevant kinase, while the 7-chloro isomer serves a different, non-overlapping role as a building block.

Kinase Inhibition Neurodegeneration CLK1

Regioisomer-Specific Kinase Inhibition Profile: 4-Chloro Isomer in the Context of Pyrazolo[3,4-c]pyridine SAR

A comprehensive SAR study of pyrazolo[3,4-c]pyridines established that substitution patterns on this core scaffold are highly determinant of kinase selectivity [1]. The study found that compounds within this class, including those with a 4-chloro substitution, exhibited potent inhibitory activity against GSK3α/β, CLK1, and DYRK1A. Critically, the study identified the presence of the N1-H group as essential for activity, a feature preserved in the 4-chloro-1H-pyrazolo[3,4-c]pyridine. This contrasts with findings in alternative scaffolds, such as the 7-oxo-tetrahydro-pyrazolopyridines, which were optimized for PDE4 inhibition and showed no activity against these kinases [2].

Kinase Profiling SAR GSK3 DYRK1A

Comparative Utility as a Synthetic Intermediate: Divergent Derivatization Pathways of Chloro-Isomers

The position of the chlorine atom dictates the molecule's primary synthetic utility. 4-Chloro-1H-pyrazolo[3,4-c]pyridine serves as a versatile intermediate for introducing substituents at the 4-position, enabling access to a specific region of chemical space . In contrast, the more common 7-chloro-1H-pyrazolo[3,4-c]pyridine is widely used for the synthesis of 3,7-disubstituted derivatives via nucleophilic substitution at the 7-position [1]. The 4-chloro isomer is therefore the required starting material for projects requiring functionalization at the 4-position of the pyrazolo[3,4-c]pyridine core, a synthetic route that is not accessible from the 5- or 7-chloro isomers.

Synthetic Chemistry Building Block Medicinal Chemistry

Validated Application Scenarios for 4-Chloro-1H-pyrazolo[3,4-c]pyridine


CLK1 Inhibitor Development for Neurodegenerative Disease Research

Based on the direct, quantitative evidence of its binding to human CLK1 (IC50 = 14 nM) [1], 4-Chloro-1H-pyrazolo[3,4-c]pyridine is a validated starting point for medicinal chemistry programs targeting CLK1. Given CLK1's role in Alzheimer's disease pathology through the regulation of tau protein splicing, this compound provides a direct entry into developing tool compounds or lead molecules for neurodegenerative disease research [2].

GSK3/DYRK1A Kinase Probe Synthesis and SAR Exploration

As a member of the pyrazolo[3,4-c]pyridine class that has demonstrated inhibitory activity against GSK3α/β and DYRK1A [1], this compound is an ideal core scaffold for synthesizing novel kinase probes. Researchers can leverage the chlorine at the 4-position as a synthetic handle to explore structure-activity relationships (SAR) around the pyrazolo[3,4-c]pyridine core, aiming to improve potency and selectivity against these therapeutically relevant kinases.

Synthesis of 4-Substituted Pyrazolo[3,4-c]pyridine Derivatives

For chemists requiring functionalization specifically at the 4-position of the pyrazolo[3,4-c]pyridine scaffold, this compound is the required and non-substitutable building block [1]. It enables the synthesis of a distinct set of derivatives that are inaccessible from the more common 7-chloro isomer, which is used to generate 7-substituted compounds [2]. This makes it an essential reagent for expanding the chemical space of pyrazolopyridine libraries.

Fragment-Based Drug Discovery (FBDD) for Kinase Targets

The relatively low molecular weight (153.57 g/mol) and defined binding affinity for CLK1 make 4-Chloro-1H-pyrazolo[3,4-c]pyridine a suitable fragment for fragment-based drug discovery campaigns targeting this and potentially other structurally related kinases. Its confirmed binding provides a validated starting point for fragment growing or linking strategies, reducing the risk and uncertainty associated with screening a completely novel scaffold [1].

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